2,4-Dichloro-6-ethoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-ethoxyquinazoline is a chemical compound with the molecular formula C10H8Cl2N2O. It is a derivative of quinazoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxyquinazoline typically involves the reaction of 2,4-dichloroquinazoline with ethyl alcohol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with an ethoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-ethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinazoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form different quinazoline derivatives with varying degrees of saturation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which have significant applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
2,4-Dichloro-6-ethoxyquinazoline has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-ethoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
2,4-Dichloroquinazoline: A precursor in the synthesis of 2,4-Dichloro-6-ethoxyquinazoline.
6-Ethoxyquinazoline: A compound with similar structural features but lacking the chlorine atoms.
2,4-Dichloro-6-methoxyquinazoline: A compound with a methoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and ethoxy groups allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
2,4-dichloro-6-ethoxyquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-2-15-6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZIWBFXCPMNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.